molecular formula C16H25NO2S B2638485 2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1421445-96-6

2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No.: B2638485
CAS No.: 1421445-96-6
M. Wt: 295.44
InChI Key: XCOPKYZQFWMQRR-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide (CAS 1421445-96-6) is an organic compound with the molecular formula C 16 H 25 NO 2 S and a molecular weight of 295.4 g/mol . This acetamide derivative is offered for research purposes and is not intended for diagnostic or therapeutic use. Structurally, this compound is part of a class of N-substituted acetamides that have demonstrated significant value in medicinal chemistry research. Compounds sharing the 2-(benzylthio)-N-benzyl-acetamide scaffold have been identified as potent inhibitors of RNA-dependent RNA polymerase (RdRp) . RdRp is a crucial enzyme for the replication of RNA viruses, making it a prime target for antiviral development. Research on closely related analogues has shown promising activity against viruses such as SARS-CoV-2 and human coronavirus HCoV-OC43, with some compounds exhibiting efficacy comparable to the antiviral drug remdesivir . Furthermore, quantitative structure-activity relationship (QSAR) studies on similar propanamide derivatives have explored their anticonvulsant activities , indicating potential applications in neuroscience research . The structural features of this compound, including the benzylthio moiety and the hydroxy-dimethylpentyl group, may contribute to its interaction with biological targets and influence its drug-likeness. This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)14(18)9-10-17-15(19)12-20-11-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOPKYZQFWMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CSCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves the reaction of benzylthiol with an appropriate acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the benzylthio group, yielding the corresponding amine.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • The benzylthio group in 5h and the target compound reduces melting points compared to smaller substituents (e.g., ethylthio in 5g), likely due to disrupted crystal packing .
  • The hydroxy group in the target compound’s pentyl chain may enhance solubility in polar solvents compared to purely lipophilic analogues like 5h .

Bioactivity and Therapeutic Potential

Antimicrobial Activity

Benzimidazole-thioacetamides (e.g., compound W1 from ) with structural similarities to the target compound demonstrate antimicrobial activity. The benzylthio moiety in such compounds is critical for membrane penetration, while the acetamide backbone interacts with bacterial enzymes . In contrast, thiadiazole-based acetamides () are less explored for antimicrobial effects but show promise due to their heterocyclic cores.

Anti-Inflammatory Activity

Quinazolinone-acetamide hybrids (), such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, exhibit anti-inflammatory activity surpassing Diclofenac. The ethylamino group in these compounds enhances hydrogen bonding with cyclooxygenase (COX) enzymes, whereas the benzylthio group in the target compound may favor hydrophobic interactions with protein pockets .

Substituent Effects on Pharmacokinetics

  • Lipophilicity : Benzylthio and aryl groups (e.g., in ’s trifluoromethylbenzothiazole derivatives) enhance membrane permeability but may reduce aqueous solubility. The hydroxy group in the target compound could mitigate this trade-off .
  • Metabolic Stability : Electron-withdrawing groups (e.g., 4-Cl in 5j, ) slow oxidative metabolism, whereas the hydroxy group in the target compound may facilitate glucuronidation .

Biological Activity

2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a synthetic organic compound with potential biological activities. It features a unique combination of a benzylthio group and a hydroxyl group, which may contribute to its pharmacological properties. The compound has been investigated for various applications in medicinal chemistry, particularly as a potential therapeutic agent.

Chemical Structure and Properties

  • Chemical Formula : C14H21NOS
  • Molecular Weight : 251.39 g/mol
  • CAS Number : 1421445-96-6

Structural Characteristics

The compound's structure includes:

  • A benzylthio group, which can influence its interaction with biological targets.
  • A hydroxyl group at the 3-position of the dimethylpentyl chain, enhancing its solubility and potential reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The benzylthio moiety can potentially inhibit thiol-containing enzymes, while the hydroxyl group may engage in hydrogen bonding, affecting binding affinity and specificity.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance, studies on related thiobenzanilides have shown promising results against various bacterial strains. The presence of hydroxy groups in these compounds is often linked to enhanced biological activity due to their ability to form hydrogen bonds with target sites .

Anti-inflammatory Properties

The compound is also being explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could make it a candidate for treating inflammatory diseases.

Comparative Studies

A comparative analysis of related compounds highlights the unique properties of this compound:

Compound NameStructureBiological Activity
2-(methylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamideSimilar structure with methylthioModerate antimicrobial activity
N-(3-hydroxy-4,4-dimethylpentyl)acetamideLacks thioether groupMinimal biological activity

This table illustrates how the presence of the benzylthio group enhances the compound's potential efficacy compared to its analogs.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiobenzanilides, this compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics, indicating its potential as a novel antimicrobial agent .

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